(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Overview
Description
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Biological Activity
- Caffeic Acid Derivatives and Applications : Caffeic acid (CA) and its derivatives have been recognized for their broad spectrum of biological activities and potential therapeutic applications. CA, sharing a phenylpropanoid framework similar to "(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid," serves as a template for the development of new chemical entities. These entities are explored for their therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a trending strategy to develop derivatives with enhanced therapeutic application. This approach underscores the significance of CA's scaffold in drug discovery programs, highlighting the potential of related compounds for yielding new and effective therapeutic agents (Silva, Oliveira, & Borges, 2014).
Metabolism and Toxicity
- Metabolism and Toxicity of 2-Methylpropene : Studies on 2-methylpropene (MP), or isobutene, provide insights into the metabolic fate and toxicity of compounds with similar structures, like "this compound." MP is metabolized to a primary metabolite, 2-methyl-1,2-epoxypropane (MEP), by rodent and human liver tissue. This metabolic transformation involves cytochrome P450 enzymes, highlighting the intricate balance between the formation and detoxification processes crucial for assessing the potential toxicity of related compounds (Cornet & Rogiers, 1997).
Genetic Aspects and Stress Responses in Plants
- Genetic Aspects of Acidity Stress Responses in Plants : The review on the genetic aspects of acidity stress responses in plants illustrates the complex genetic response mechanisms to low-pH stress, which might be relevant for understanding how compounds like "this compound" affect plant biology. It highlights the role of proton pump H(+)-ATPases, the defense signaling system involving auxin, salicylic acid, and methyl jasmonate, and the long-term genetic response involving genes such as alternative oxidase and type II NAD(P)H dehydrogenase. This knowledge contributes to a broader understanding of how specific compounds interact with plant physiology and stress responses (Shavrukov & Hirai, 2016).
Properties
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-PWSUYJOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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